3,5-DIMETHYL 1-[(OXOLAN-2-YL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-[(OXOLAN-2-YL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C21H22F3NO5 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 1-(tetrahydro-2-furanylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate is 425.14500729 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Functionalized Heterocycles
The intermediate generated by the addition of alkyl(aryl) isocyanides to dimethyl acetylenedicarboxylate can be trapped by benzoyl chloride to yield functionalized 2,5-dihydro-1H-pyrroles. This reaction demonstrates the versatility of dimethyl acetylenedicarboxylate in synthesizing complex organic molecules, including tetrasubstituted furans, with potential applications in pharmaceuticals and materials science. The structures of these products were confirmed by single-crystal X-ray diffraction studies (Yavari, Moradi, Mirzaei, & Mokhtarporyani-Sanandaj, 2008).
Enantioselectivity in Kinetic Resolution
The compound also plays a crucial role in the kinetic resolution of dihydropyridine derivatives, as demonstrated by the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase. This process is essential for producing enantiomerically pure compounds, which are crucial in the development of drugs with specific biological activities. The study provided insights into how structural modifications affect the resolution process, making it a valuable tool for synthetic chemists (Sobolev et al., 2002).
Organic Synthesis and Structural Elucidation
The reactions of dimethyl acetylenedicarboxylate with various amines and phenols have been extensively studied, showcasing its utility in organic synthesis, particularly in the construction of complex molecules with potential applications in various fields, including medicinal chemistry and materials science. These studies also emphasize the importance of structural elucidation techniques, such as NMR spectroscopy and X-ray crystallography, in confirming the configurations of synthesized compounds (Iwanami, 1971).
Catalysis and Reaction Mechanisms
The research on dimethyl acetylenedicarboxylate also extends to its role in catalysis and understanding reaction mechanisms. For instance, the compound's reaction with heterocyclic compounds has been explored to synthesize novel organic structures. These studies not only contribute to the expansion of synthetic methodologies but also help in unraveling the intricacies of reaction mechanisms, which are fundamental to the development of new catalytic processes (Acheson, Wallis, & Woollard, 1979).
Properties
IUPAC Name |
dimethyl 1-(oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5/c1-28-19(26)16-11-25(10-15-4-3-9-30-15)12-17(20(27)29-2)18(16)13-5-7-14(8-6-13)21(22,23)24/h5-8,11-12,15,18H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJGFOMRYAGZRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)CC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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